Octyl hydrogen 2-octadecenylsuccinate
Description
Octyl hydrogen 2-octadecenylsuccinate is a complex ester derivative of succinic acid, featuring an octyl group and a monounsaturated 2-octadecenyl chain. The compound’s IUPAC name, (E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid, indicates a conjugated system with double bonds in both the octadecenyl and icosenyl chains, contributing to its stereochemical complexity . Key physicochemical properties include a topological polar surface area of 63.6 Ų, 36 rotatable bonds, and four hydrogen bond acceptors, which influence its solubility and reactivity .
Properties
CAS No. |
93882-71-4 |
|---|---|
Molecular Formula |
C30H56O4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(E)-2-(2-octoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-23-25-28(30(32)33)27-29(31)34-26-24-22-10-8-6-4-2/h21,23,28H,3-20,22,24-27H2,1-2H3,(H,32,33)/b23-21+ |
InChI Key |
VVINANGFKHTWHN-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic anhydride with octyl and octadecenyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of tubular reactors where the reactants are continuously fed and the product is continuously removed. This method offers advantages such as better control over reaction conditions, higher yields, and reduced formation of side products .
Chemical Reactions Analysis
Types of Reactions
Octyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Octyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of octyl hydrogen 2-octadecenylsuccinate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning itself at the interface. This alignment is facilitated by the hydrophobic octyl and octadecenyl groups and the hydrophilic succinate backbone. This property is exploited in various applications, including emulsification and solubilization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of octyl hydrogen 2-octadecenylsuccinate, comparisons are drawn to esters, preservatives, and isocyanate derivatives with analogous functional groups or chain lengths.
Structural and Functional Group Comparisons
*Data inferred from structural analog 4-(Octadecenyl)hydrogen 2-octadecenylsuccinate .
Key Observations :
- Chain Length and Unsaturation : The this compound’s long, unsaturated hydrocarbon chains contrast sharply with simpler esters like octyl acetate, which lacks double bonds and has a shorter carbon backbone . This structural difference enhances its surfactant properties due to increased hydrophobicity.
- Functional Group Reactivity : Unlike hexamethylene diisocyanate (a reactive isocyanate used in polymerization), the ester and carboxylic acid groups in this compound favor hydrolytic stability and amphiphilic behavior .
- Substituent Effects : Evidence from octyl gallate demonstrates that substituent position (e.g., hydroxyl vs. ester groups) significantly alters bioactivity, suggesting that the spatial arrangement of octyl and octadecenyl chains in succinate derivatives may modulate their antimicrobial or surfactant efficacy .
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